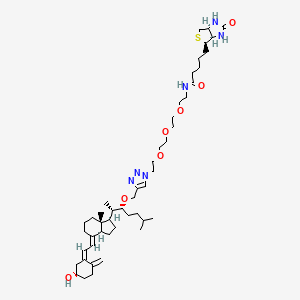

Hsp70-IN-3

Description

Propriétés

Formule moléculaire |

C48H78N6O7S |

|---|---|

Poids moléculaire |

883.2 g/mol |

Nom IUPAC |

N-[2-[2-[2-[2-[4-[[(2S,3R)-2-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-6-methylheptan-3-yl]oxymethyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethyl]-5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanamide |

InChI |

InChI=1S/C48H78N6O7S/c1-33(2)12-19-43(35(4)40-17-18-41-36(9-8-20-48(40,41)5)14-15-37-29-39(55)16-13-34(37)3)61-31-38-30-54(53-52-38)22-24-59-26-28-60-27-25-58-23-21-49-45(56)11-7-6-10-44-46-42(32-62-44)50-47(57)51-46/h14-15,30,33,35,39-44,46,55H,3,6-13,16-29,31-32H2,1-2,4-5H3,(H,49,56)(H2,50,51,57)/b36-14+,37-15-/t35-,39-,40+,41-,42+,43+,44+,46+,48+/m0/s1 |

Clé InChI |

KVMCXUMPAQRDGQ-FSBLFSHOSA-N |

SMILES isomérique |

C[C@@H]([C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C)[C@@H](CCC(C)C)OCC4=CN(N=N4)CCOCCOCCOCCNC(=O)CCCC[C@@H]5[C@H]6[C@@H](CS5)NC(=O)N6 |

SMILES canonique |

CC(C)CCC(C(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C)OCC4=CN(N=N4)CCOCCOCCOCCNC(=O)CCCCC5C6C(CS5)NC(=O)N6 |

Origine du produit |

United States |

Foundational & Exploratory

Hsp70 Inhibition: A Technical Guide to a Key Anti-Cancer Strategy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heat shock protein 70 (Hsp70) is a highly conserved molecular chaperone crucial for maintaining protein homeostasis.[1][2] It plays a vital role in the folding of newly synthesized proteins, refolding of misfolded proteins, and preventing protein aggregation.[1][3] In cancer cells, Hsp70 is frequently overexpressed and is integral to the survival and proliferation of malignant cells by stabilizing oncoproteins and inhibiting apoptotic pathways.[4][5][6] This dependency makes Hsp70 a compelling target for anti-cancer drug development.[2][5] This technical guide provides an in-depth overview of the mechanisms of action of Hsp70 inhibitors, key experimental protocols for their evaluation, and their impact on cancer cell signaling.

The Hsp70 Chaperone Cycle: The Target for Inhibition

The function of Hsp70 is tightly regulated by an ATP-dependent chaperone cycle. This cycle involves a conformational change driven by ATP binding and hydrolysis, which modulates Hsp70's affinity for its client proteins.[3][7] The cycle can be summarized in the following steps:

-

ATP-Bound State: In the ATP-bound state, Hsp70 has a low affinity for its substrates, allowing for their rapid binding and release.[3] The nucleotide-binding domain (NBD) and substrate-binding domain (SBD) are in an "open" conformation.[8]

-

Substrate Binding and ATP Hydrolysis: The binding of a substrate protein and a J-domain protein (Hsp40) co-chaperone stimulates the ATPase activity of the NBD.[8]

-

ADP-Bound State: Upon ATP hydrolysis to ADP, Hsp70 undergoes a conformational change to a "closed" state, resulting in a high affinity for the substrate and its stable binding.[3]

-

Nucleotide Exchange and Substrate Release: Nucleotide exchange factors (NEFs), such as BAG domain proteins, facilitate the release of ADP and binding of a new ATP molecule, which triggers the return to the low-affinity open state and the release of the folded substrate.[6]

Hsp70 inhibitors are designed to disrupt this cycle at various stages, leading to the accumulation of misfolded client proteins and ultimately, cancer cell death.

Caption: The ATP-dependent chaperone cycle of Hsp70.

Mechanisms of Hsp70 Inhibition

Hsp70 inhibitors can be broadly classified based on their binding site and mechanism of action.

ATP-Competitive Inhibitors

These inhibitors bind to the nucleotide-binding domain (NBD) of Hsp70, competing with ATP. This is the most common strategy for Hsp70 inhibition. By occupying the ATP binding pocket, these molecules prevent the conformational changes necessary for the chaperone cycle, locking Hsp70 in a state that is unable to process client proteins effectively.[9]

Allosteric Inhibitors

Allosteric inhibitors bind to sites on Hsp70 other than the ATP pocket.[10] This binding induces conformational changes that can:

-

Disrupt the interaction between the NBD and SBD.

-

Interfere with the binding of co-chaperones like Hsp40 or NEFs.[10]

-

Alter the affinity of Hsp70 for its substrates.

A notable example is the disruption of the Hsp70-Bag3 protein-protein interaction, which is crucial for the survival of some cancer cells.[4]

Substrate-Binding Domain (SBD) Inhibitors

A less explored strategy involves targeting the substrate-binding domain. These inhibitors would prevent the binding of client proteins to Hsp70, thereby directly inhibiting its chaperoning function.

Caption: Binding sites for different classes of Hsp70 inhibitors.

Quantitative Data for Representative Hsp70 Inhibitors

The following table summarizes key quantitative data for some well-characterized Hsp70 inhibitors.

| Inhibitor | Target Domain | Mechanism | IC50 / Kd | Cell-based Activity | Reference |

| VER-155008 | NBD | ATP-competitive | IC50: 0.5 µM (ATPase assay) | Induces apoptosis in cancer cells | [11] |

| MKT-077 | NBD (Allosteric pocket) | Allosteric, traps ADP-bound state | EC50: ~3-4 µM (cancer cell lines) | Anti-proliferative | [5] |

| JG-98 | Allosteric Site | Disrupts Hsp70-Bag3 interaction | IC50: 1.6 µM (in vitro PPI assay) | Anti-proliferative (EC50: 0.3-4 µM) | [8] |

| PES (2-phenyl-acetylene sulfonamide) | SBD | Covalent modification | - | Induces apoptosis | [5] |

Experimental Protocols for Hsp70 Inhibitor Characterization

A variety of biochemical and cell-based assays are employed to discover and characterize Hsp70 inhibitors.

Biochemical Assays

-

Hsp70 ATPase Activity Assay: This assay measures the rate of ATP hydrolysis by Hsp70. A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced.[11]

-

Protocol Outline:

-

Incubate recombinant Hsp70 protein with the test compound.

-

Initiate the reaction by adding ATP and the co-chaperone Hsp40.

-

After a set incubation time, add ADP-Glo™ Reagent to terminate the ATPase reaction and deplete the remaining ATP.

-

Add Kinase Detection Reagent to convert ADP to ATP, which is then used to generate a luminescent signal.

-

Measure luminescence, which is proportional to the amount of ADP produced and thus, Hsp70 ATPase activity.

-

-

-

Fluorescence Polarization (FP) Assay: FP assays are used to measure the binding of fluorescently labeled ligands (e.g., peptides or ATP analogs) to Hsp70.[12]

-

Protocol Outline:

-

A fluorescently labeled probe with known affinity for Hsp70 is incubated with the protein.

-

The polarization of the emitted light is measured. A high polarization value indicates that the probe is bound to the larger Hsp70 molecule.

-

Test compounds are added, and a decrease in polarization indicates displacement of the fluorescent probe, signifying that the compound binds to the same site.

-

-

-

Surface Plasmon Resonance (SPR): SPR provides real-time, label-free detection of binding events, allowing for the determination of binding kinetics (kon and koff) and affinity (KD).[9]

-

Protocol Outline:

-

Hsp70 is immobilized on a sensor chip.

-

A solution containing the test compound is flowed over the chip surface.

-

Binding of the compound to Hsp70 causes a change in the refractive index at the surface, which is detected as a change in the SPR signal.

-

Kinetic parameters are derived from the association and dissociation phases of the binding event.

-

-

Cellular Assays

-

Cellular Thermal Shift Assay (CETSA): CETSA is used to verify the direct binding of an inhibitor to its target protein in a cellular context.

-

Protocol Outline:

-

Intact cells or cell lysates are treated with the test compound.

-

The samples are heated to various temperatures.

-

The soluble fraction of the target protein (Hsp70) is quantified at each temperature by Western blotting or other methods.

-

Ligand binding stabilizes the protein, resulting in a higher melting temperature compared to the untreated control.

-

-

-

Cell Viability and Apoptosis Assays: These assays determine the functional consequences of Hsp70 inhibition on cancer cells. Standard methods include MTT or CellTiter-Glo® assays for viability and Annexin V/PI staining or caspase activity assays for apoptosis.

Caption: A typical workflow for the discovery and validation of Hsp70 inhibitors.

Downstream Signaling Effects of Hsp70 Inhibition in Cancer

Inhibition of Hsp70 leads to the destabilization and degradation of a wide range of oncoproteins, affecting multiple signaling pathways critical for cancer cell survival and proliferation.

PI3K/AKT/mTOR Pathway

Hsp70 is known to chaperone key components of the PI3K/AKT/mTOR pathway. Inhibition of Hsp70 can lead to the degradation of AKT, a central kinase in this pathway, thereby suppressing pro-survival and pro-proliferative signals.

Raf/MEK/ERK (MAPK) Pathway

Client proteins of Hsp70 include kinases in the MAPK pathway, such as Raf-1. Hsp70 inhibition results in the degradation of these kinases, leading to the downregulation of this critical signaling cascade involved in cell growth and division.[13]

Apoptosis Regulation

Hsp70 directly inhibits apoptosis by interfering with the function of pro-apoptotic proteins such as Bax and Apaf-1.[6] By inhibiting Hsp70, the brakes on apoptosis are released, leading to programmed cell death in cancer cells.

Cell Cycle Control

Hsp70 also regulates cell cycle progression by stabilizing proteins like FoxM1.[4] Inhibition of Hsp70 can lead to the destabilization of these factors, resulting in cell cycle arrest.

Caption: Key signaling pathways impacted by Hsp70 inhibition.

Conclusion

Targeting Hsp70 represents a promising therapeutic strategy for a variety of cancers due to its central role in maintaining the malignant phenotype. A thorough understanding of the Hsp70 chaperone cycle and the diverse mechanisms of its inhibition is crucial for the rational design and development of novel anti-cancer agents. The experimental protocols and downstream effects outlined in this guide provide a framework for the evaluation and characterization of new Hsp70 inhibitors, with the ultimate goal of translating these scientific insights into effective clinical therapies.

References

- 1. Heat Shock Protein 70 (Hsp70) as an Emerging Drug Target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Heat Shock Protein (HSP) Drug Discovery and Development: Targeting Heat Shock Proteins in Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hsp70 Structure, Function, Regulation and Influence on Yeast Prions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hsp70 in cancer: back to the future - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting Hsp70: A possible therapy for cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The HSP70 family and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hsp70 chaperones: Cellular functions and molecular mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. HSP70 Structure [hsp70.com]

- 9. Discovery and Characterization of a Cryptic Secondary Binding Site in the Molecular Chaperone HSP70 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. Development of Fluorescence Polarization Assays for the Molecular Chaperone Hsp70 Family Members: Hsp72 and DnaK - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Hsp70-IN-3: An In-Depth Technical Guide on a Potent Hsp70 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heat shock protein 70 (Hsp70) is a molecular chaperone crucial for cellular homeostasis and is frequently overexpressed in various cancer cells, where it plays a significant role in promoting tumor cell survival, proliferation, and resistance to therapy. Consequently, Hsp70 has emerged as a promising therapeutic target for cancer treatment. Hsp70-IN-3 is a potent small-molecule inhibitor of Hsp70. This technical guide provides a comprehensive overview of the currently available data on this compound, including its mechanism of action, quantitative efficacy, and its impact on key signaling pathways. While detailed experimental protocols from primary literature are not publicly available, this guide synthesizes the existing information to support further research and drug development efforts.

Introduction to Hsp70 and Its Role in Cancer

The 70-kilodalton heat shock proteins (Hsp70s) are a highly conserved family of molecular chaperones that are essential for maintaining protein homeostasis.[1] Their primary functions include assisting in the folding of newly synthesized polypeptides, refolding of misfolded or aggregated proteins, and aiding in their transport across cellular membranes.[1][2] In the context of oncology, Hsp70 is often found to be overexpressed in a wide range of cancers, which is correlated with poor prognosis and resistance to treatment.[1][3] Cancer cells exploit the cytoprotective functions of Hsp70 to buffer themselves against various cellular stresses, including those induced by chemotherapy and radiation.[4] Hsp70 achieves this by stabilizing oncoproteins, inhibiting apoptosis, and modulating key cancer-related signaling pathways.[3][5]

This compound: A Potent Inhibitor of Hsp70

This compound has been identified as a potent inhibitor of Hsp70. While the precise binding site and mechanism of inhibition (e.g., ATP-competitive, allosteric) are not detailed in the available literature, its biological activity has been characterized in cellular assays.

Quantitative Data on this compound Efficacy

The inhibitory activity of this compound has been quantified by determining its half-maximal inhibitory concentration (IC50) in different cell lines. This value represents the concentration of the inhibitor required to reduce the biological activity of Hsp70 by 50%. The available data is summarized in the table below.

| Cell Line | IC50 (µM) |

| ASZ001 | 1.1[6][7] |

| C3H10T1/2 | 1.9[6][7] |

| Table 1: IC50 values of this compound in different cell lines. |

Mechanism of Action and Impact on Signaling Pathways

This compound exerts its anti-cancer effects by inhibiting Hsp70, which in turn modulates critical signaling pathways involved in cell growth and proliferation. A key pathway affected by this compound is the Hedgehog (Hh) signaling pathway.

Inhibition of the Hedgehog Signaling Pathway

The Hedgehog signaling pathway is a crucial regulator of embryonic development and is aberrantly activated in several types of cancer. The pathway's downstream effects are mediated by the GLI family of transcription factors. This compound has been shown to exhibit anti-Hedgehog signaling activity by reducing the expression of the oncogenic transcription factor GLI1.[6][7] The inhibition of Hsp70 likely destabilizes components of the Hedgehog signaling cascade that are client proteins of Hsp70, leading to the downregulation of GLI1 and subsequent suppression of tumor growth.

Caption: Inhibition of Hsp70 by this compound leads to destabilization of Hedgehog pathway client proteins, resulting in reduced GLI1 expression and suppression of tumor growth.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are not publicly available in the current scientific literature. However, a general workflow for the characterization of a novel Hsp70 inhibitor can be outlined.

General Experimental Workflow for Hsp70 Inhibitor Characterization

The characterization of a novel Hsp70 inhibitor like this compound typically involves a series of in vitro and cell-based assays to determine its potency, selectivity, and mechanism of action.

References

- 1. patents.justia.com [patents.justia.com]

- 2. US5348945A - Method of treatment with hsp70 - Google Patents [patents.google.com]

- 3. Synthesis and Evaluation of Esterified Hsp70 Agonists in Cellular Models of Protein Aggregation and Folding - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural characterization of the HSP70 interaction domain of the hepatitis C viral protein NS5A - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of Heat Shock Proteins [hsp70.com]

- 6. Design, synthesis and biological evaluation of novel HSP70 inhibitors: N, N'-disubstituted thiourea derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comprehensive characterization of the Hsp70 interactome reveals novel client proteins and interactions mediated by posttranslational modifications - PMC [pmc.ncbi.nlm.nih.gov]

The Hypothetical Impact of Hsp70-IN-3 on the Hedgehog Signaling Pathway: A Technical Guide for Researchers

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and its aberrant activation is implicated in various malignancies, including glioma. Heat shock protein 70 (Hsp70), a molecular chaperone, is frequently overexpressed in cancer cells, where it plays a crucial role in promoting cell survival and therapeutic resistance. This technical guide explores the hypothetical effects of a specific Hsp70 inhibitor, Hsp70-IN-3, on the Hedgehog signaling cascade. While direct experimental evidence linking this compound to the Hh pathway is currently unavailable in the public domain, this document synthesizes existing knowledge on Hsp70 function and Hh pathway regulation to propose a plausible mechanism of action. We present potential experimental designs to investigate this hypothesis, along with illustrative data tables and pathway diagrams to guide future research in this promising area of cancer biology and drug development.

Introduction: The Intersection of Chaperone Biology and Developmental Signaling

The Hedgehog signaling pathway is a highly conserved signal transduction cascade essential for embryonic patterning and tissue homeostasis. Its dysregulation is a known driver of tumorigenesis, particularly in cancers such as basal cell carcinoma, medulloblastoma, and glioma. The core of the pathway involves the ligand (Sonic, Indian, or Desert Hedgehog) binding to the transmembrane receptor Patched (PTCH), which alleviates its inhibition of the G protein-coupled receptor-like protein Smoothened (SMO). Activated SMO then initiates a downstream signaling cascade culminating in the activation of the Gli family of transcription factors (Gli1, Gli2, and Gli3), which translocate to the nucleus and induce the expression of Hh target genes.

Heat shock protein 70 (Hsp70) is a key component of the cellular machinery that ensures protein quality control. As a molecular chaperone, Hsp70 facilitates the correct folding of newly synthesized polypeptides, refolds misfolded proteins, and aids in the degradation of terminally damaged proteins. In the context of cancer, Hsp70 is often upregulated, where it supports the stability and function of oncoproteins, thereby promoting cell survival and resistance to therapy.[1]

Given the established role of chaperone proteins in regulating key signaling molecules and the frequent co-activation of Hsp70 and the Hedgehog pathway in cancers like glioma, we hypothesize that inhibition of Hsp70 could represent a novel strategy to disrupt aberrant Hedgehog signaling. This guide focuses on the potential effects of this compound, a small molecule inhibitor of Hsp70, on this critical oncogenic pathway.

The Canonical Hedgehog Signaling Pathway

The canonical Hedgehog signaling pathway is tightly regulated at multiple levels. In the absence of a Hedgehog ligand, PTCH resides in the primary cilium and inhibits the localization and activity of SMO. This leads to the phosphorylation and subsequent proteolytic cleavage of Gli3 into a repressor form (Gli3R), which translocates to the nucleus to inhibit the transcription of Hh target genes. Upon ligand binding, PTCH is removed from the primary cilium, allowing SMO to accumulate and become activated. Activated SMO prevents the processing of Gli2 and Gli3 into their repressor forms. Full-length Gli2 and the constitutively active Gli1 then translocate to the nucleus to activate target gene expression, promoting cell proliferation, survival, and differentiation.

Figure 1: The canonical Hedgehog signaling pathway.

Proposed Mechanism of Action for this compound on Hedgehog Signaling

While direct interactions between Hsp70 and core Hedgehog pathway components have not been definitively established, the chaperone function of Hsp70 is critical for the stability and activity of a wide array of signaling proteins. We propose a hypothetical model where Hsp70 plays a crucial role in maintaining the conformational stability and/or preventing the degradation of key positive regulators of the Hedgehog pathway, such as Gli transcription factors or Smoothened. Hsp70 inhibitors, like this compound, are known to bind to the ATP-binding domain of Hsp70, thereby inhibiting its chaperone activity. This disruption of Hsp70 function could lead to the misfolding, aggregation, and subsequent degradation of its client proteins.

Our proposed mechanism posits that Gli transcription factors are client proteins of Hsp70. In cancer cells with aberrant Hedgehog signaling, high levels of Hsp70 could stabilize the active forms of Gli1 and Gli2, promoting their nuclear translocation and transcriptional activity. By inhibiting Hsp70, this compound would disrupt this stabilization, leading to the degradation of Gli proteins and a subsequent reduction in Hedgehog target gene expression.

References

The Hsp70 Inhibitor VER-155008: A Potential Modulator of Oncogenic Signaling - A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heat shock protein 70 (Hsp70) is a molecular chaperone frequently overexpressed in various cancers, contributing to tumor cell survival and therapeutic resistance. Its inhibition presents a promising strategy for cancer therapy. This technical guide explores the effects of the Hsp70 inhibitor, VER-155008, with a focus on its impact on cancer cell signaling. While a direct regulatory link between VER-155008 and the GLI1 transcription factor, a key component of the Hedgehog signaling pathway, is not yet firmly established in publicly available research, this document will provide a comprehensive overview of the known mechanisms of VER-155008 and the critical role of GLI1 in cancer, offering a basis for future investigation into their potential interplay.

Introduction: Hsp70 Inhibition in Cancer Therapy

Heat shock proteins (HSPs) are a family of molecular chaperones that play a crucial role in maintaining protein homeostasis.[1] In cancer cells, the expression of Hsp70 is often upregulated, enabling tumor cells to survive under stressful conditions and evade apoptosis.[1] This makes Hsp70 a compelling target for the development of novel anti-cancer therapeutics.[1]

VER-155008 is a small molecule inhibitor that competitively binds to the ATP-binding pocket of Hsp70, thereby inhibiting its chaperone activity.[2][3] It has demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines.[1][4]

The Hedgehog Signaling Pathway and GLI1

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and is aberrantly activated in numerous cancers.[5][6] The ultimate effectors of this pathway are the GLI family of zinc-finger transcription factors, with GLI1 acting as a key transcriptional activator of Hh target genes.[5] The main target genes of the Hh signaling pathway include PTCH1, PTCH2, and GLI1 itself.[5] Dysregulation of the Hh pathway, leading to constitutive GLI1 activation, can drive tumorigenesis and cancer progression.[6]

Hsp70 Inhibition with VER-155008: Effects on Cancer Cell Lines

While direct evidence linking VER-155008 to GLI1 expression is limited, a study by Xu et al. (2019) provides valuable insights into the inhibitor's effects on the pheochromocytoma cell line, PC12.[2]

Quantitative Data on the Effects of VER-155008 on PC12 Cells

The following tables summarize the quantitative data from the study by Xu et al. (2019) on the effects of VER-155008 on the PC12 pheochromocytoma cell line.

Table 1: IC50 Values of VER-155008 on PC12 Cell Viability [2]

| Time Point | IC50 (μM) |

| 24 h | 64.3 |

| 48 h | 61.8 |

| 72 h | 50.5 |

Table 2: Effect of VER-155008 on PC12 Cell Migration (Wound Healing Assay) [2]

| Treatment Group | Relative Non-migration Area (8 h) | Relative Non-migration Area (24 h) | Relative Non-migration Area (48 h) |

| Control | 0.547 ± 0.035 | 0.183 ± 0.025 | 0.037 ± 0.015 |

| 50 μM VER-155008 | 0.723 ± 0.049 (P < 0.01) | 0.560 ± 0.030 (P < 0.001) | 0.323 ± 0.021 (P < 0.001) |

| 100 μM VER-155008 | 0.750 ± 0.026 (P < 0.01) | 0.697 ± 0.072 (P < 0.001) | 0.563 ± 0.031 (P < 0.001) |

Table 3: Effect of VER-155008 on PC12 Cell Invasion (Transwell Assay) [2]

| Treatment Group | Number of Penetrated Cells |

| Control | 222 ± 6.6 |

| 50 μM VER-155008 | 145 ± 8 (P < 0.001) |

| 100 μM VER-155008 | 78 ± 10 (P < 0.001) |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study by Xu et al. (2019).[2]

Cell Culture and Viability Assay

-

Cell Line: PC12 (rat adrenal pheochromocytoma)

-

Culture Medium: DMEM supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 μg/mL streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Viability Assay: Cell Counting Kit-8 (CCK8) assay was used to determine the inhibitory effect of VER-155008 on cell viability. Cells were seeded in 96-well plates and treated with various concentrations of VER-155008 for 24, 48, and 72 hours.

Wound Healing Assay

-

PC12 cells were grown to confluence in 6-well plates.

-

A sterile pipette tip was used to create a "wound" in the cell monolayer.

-

Cells were washed to remove debris and incubated with different concentrations of VER-155008.

-

The wound closure was observed and photographed at different time points.

Transwell Invasion Assay

-

Transwell inserts with Matrigel-coated membranes were used.

-

PC12 cells were seeded in the upper chamber in a serum-free medium with different concentrations of VER-155008.

-

The lower chamber was filled with a medium containing a chemoattractant.

-

After incubation, non-invading cells were removed from the upper surface of the membrane, and invading cells on the lower surface were fixed, stained, and counted.

Western Blot Analysis

-

PC12 cells were treated with VER-155008 for 24 hours.

-

Total protein was extracted and quantified.

-

Proteins were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Membranes were blocked and incubated with primary antibodies against proteins in the PI3K/AKT/mTOR and MEK/ERK pathways, followed by incubation with HRP-conjugated secondary antibodies.

-

Protein bands were visualized using an enhanced chemiluminescence detection system.

Signaling Pathways and Logical Relationships

Known Signaling Pathways Affected by VER-155008

The study by Xu et al. (2019) demonstrated that VER-155008 exerts its anti-tumor effects by down-regulating the phosphorylation of key proteins in the PI3K/AKT/mTOR and MEK/ERK signaling pathways.[2]

Caption: Known signaling pathways modulated by VER-155008.

Hypothetical Interaction with the Hedgehog/GLI1 Pathway

Although not yet experimentally demonstrated for VER-155008, Hsp70 is known to interact with and stabilize a wide range of "client" proteins, including transcription factors. A potential, yet unproven, hypothesis is that Hsp70 may directly or indirectly regulate the stability or activity of components of the Hedgehog pathway, including GLI1.

Caption: Hypothetical mechanism of Hsp70's influence on GLI1.

Conclusion and Future Directions

VER-155008 is a potent inhibitor of Hsp70 with demonstrated anti-cancer activity in pheochromocytoma cells, primarily through the inhibition of the PI3K/AKT/mTOR and MEK/ERK signaling pathways. While the direct impact of VER-155008 on GLI1 transcription factor expression remains to be elucidated, the central role of GLI1 in cancer progression makes the potential interplay between Hsp70 inhibition and the Hedgehog pathway an exciting area for future research. Further studies are warranted to investigate whether Hsp70 directly or indirectly regulates GLI1 activity and if Hsp70 inhibitors like VER-155008 could be effective therapeutic agents in GLI1-driven malignancies. Such investigations could uncover novel therapeutic strategies for a broad range of cancers.

References

- 1. VER-155008, a small molecule inhibitor of HSP70 with potent anti-cancer activity on lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. HSP70 inhibitor VER155008 suppresses pheochromocytoma cell and xenograft growth by inhibition of PI3K/AKT/mTOR and MEK/ERK pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Heat Shock Cognate 70 Inhibitor, VER-155008, Reduces Memory Deficits and Axonal Degeneration in a Mouse Model of Alzheimer’s Disease [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Glutamine promotes Hsp70 and inhibits α-Synuclein accumulation in pheochromocytoma PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. HSP70 inhibitor VER155008 suppresses pheochromocytoma cell and xenograft growth by inhibition of PI3K/AKT/mTOR and MEK/ERK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Hsp70-IN-3: A Technical Guide to its Role in Protein Folding and Homeostasis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heat shock protein 70 (Hsp70) is a highly conserved molecular chaperone pivotal to maintaining protein homeostasis, or proteostasis.[1] It plays a crucial role in a multitude of cellular processes, including the folding of newly synthesized proteins, refolding of misfolded proteins, protein translocation across membranes, and the assembly and disassembly of protein complexes.[2][3] Given its central role in cellular health and stress response, Hsp70 has emerged as a significant target for therapeutic intervention, particularly in oncology and neurodegenerative diseases.[3][4] This technical guide focuses on Hsp70-IN-3, a potent inhibitor of Hsp70, and its implications for protein folding and cellular homeostasis. While detailed peer-reviewed literature on this compound is not extensively available, this document synthesizes the existing data and places it within the broader context of Hsp70 inhibition.

This compound: An Overview

This compound is a potent small molecule inhibitor of Heat Shock Protein 70 (Hsp70).[5][6][7] It has demonstrated anti-proliferative effects and is noted for its activity against the Hedgehog (Hh) signaling pathway, a critical pathway in embryonic development and cancer.[5][8] A key downstream effect of this compound is the reduction in the expression of the oncogenic transcription factor GLI1.[5][8]

Quantitative Data for this compound

The available quantitative data for this compound is summarized in the table below. This data highlights its potency in specific cell lines.

| Parameter | Value | Cell Line | Reference |

| IC50 | 1.1 µM | ASZ001 | [5][6][9] |

| IC50 | 1.9 µM | C3H10T1/2 | [5][6][9] |

Table 1: Potency of this compound in different cell lines.

The Hsp70 Chaperone Cycle and Mechanism of Inhibition

The function of Hsp70 is tightly regulated by an ATP-dependent cycle of substrate binding and release. This cycle involves co-chaperones like Hsp40 (J-domain proteins) and nucleotide exchange factors (NEFs).

-

ATP-bound state: Hsp70 has a low affinity for its substrate.

-

Substrate Binding and ATP Hydrolysis: The J-domain of Hsp40 delivers a substrate to Hsp70 and stimulates ATP hydrolysis.

-

ADP-bound state: Upon ATP hydrolysis, Hsp70 undergoes a conformational change, locking the substrate in its binding domain with high affinity.

-

Nucleotide Exchange and Substrate Release: NEFs promote the exchange of ADP for ATP, which returns Hsp70 to its low-affinity state, releasing the substrate.

Hsp70 inhibitors can disrupt this cycle through various mechanisms, including competing with ATP at the nucleotide-binding domain (NBD) or binding to allosteric sites to prevent the conformational changes necessary for chaperone activity.[4] While the precise mechanism of this compound is not detailed in publicly available literature, its inhibitory action disrupts the cellular processes reliant on Hsp70 function.

Caption: The ATP-dependent chaperone cycle of Hsp70.

Role of Hsp70 in Protein Folding and Homeostasis

Hsp70 is a cornerstone of the cellular protein quality control system. Its functions are critical for maintaining proteostasis, especially under conditions of cellular stress.

-

De Novo Protein Folding: Hsp70 binds to newly synthesized polypeptide chains, preventing their aggregation and facilitating their correct folding.

-

Refolding of Misfolded Proteins: Under stress conditions like heat shock, Hsp70 recognizes and refolds denatured or misfolded proteins.

-

Protein Trafficking: Hsp70 assists in the translocation of proteins across cellular membranes, such as into the mitochondria and endoplasmic reticulum.

-

Regulation of Signaling Pathways: Hsp70 interacts with and modulates the activity of various signaling proteins, influencing pathways involved in cell survival and apoptosis.[10]

Inhibition of Hsp70 by molecules like this compound disrupts these critical functions, leading to an accumulation of misfolded proteins and cellular stress. This can trigger apoptosis, making Hsp70 inhibitors a promising strategy for cancer therapy, as cancer cells are often more dependent on Hsp70 for survival due to their high rates of proliferation and protein synthesis.[4]

Impact of Hsp70 Inhibition on Cellular Homeostasis

The inhibition of Hsp70 can have profound effects on cellular homeostasis, leading to a cascade of events that can culminate in cell death. This is particularly relevant in cancer cells, which are often in a state of heightened proteotoxic stress.

Caption: Proposed signaling impact of this compound.

Experimental Protocols for Studying Hsp70 Inhibitors

While specific protocols for this compound are not publicly available, the following are standard methodologies used to characterize Hsp70 inhibitors.

Hsp70 ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by Hsp70, which is a direct measure of its chaperone activity.

-

Principle: The assay couples ATP hydrolysis to the oxidation of NADH, which can be measured by a decrease in absorbance at 340 nm.

-

Methodology:

-

Recombinant Hsp70 is incubated with a reaction mixture containing ATP, phosphoenolpyruvate, pyruvate kinase, and lactate dehydrogenase.

-

The inhibitor (e.g., this compound) at various concentrations is added to the reaction.

-

The rate of NADH oxidation is monitored spectrophotometrically.

-

IC50 values are calculated from the dose-response curve.

-

Thermal Shift Assay (TSA)

TSA is used to assess the direct binding of an inhibitor to Hsp70.

-

Principle: The binding of a ligand stabilizes the protein, leading to an increase in its melting temperature (Tm).

-

Methodology:

-

Hsp70 is mixed with a fluorescent dye that binds to unfolded proteins (e.g., SYPRO Orange).

-

The inhibitor is added to the mixture.

-

The sample is heated in a real-time PCR instrument, and the fluorescence is measured as the protein unfolds.

-

The change in Tm in the presence of the inhibitor indicates binding.

-

Cell Viability and Proliferation Assays

These assays determine the cytotoxic and anti-proliferative effects of the Hsp70 inhibitor on cancer cell lines.

-

Principle: Assays like MTT, XTT, or CellTiter-Glo measure metabolic activity, which correlates with the number of viable cells.

-

Methodology:

-

Cancer cells (e.g., ASZ001, C3H10T1/2) are seeded in 96-well plates.

-

Cells are treated with a range of concentrations of the Hsp70 inhibitor.

-

After a set incubation period (e.g., 72 hours), the viability reagent is added.

-

The signal (absorbance or luminescence) is measured, and IC50 values are determined.

-

Western Blot Analysis for Client Protein Degradation

This method is used to assess the downstream effects of Hsp70 inhibition on its client proteins.

-

Principle: Inhibition of Hsp70 can lead to the degradation of its client proteins, many of which are oncoproteins.

-

Methodology:

-

Cells are treated with the Hsp70 inhibitor.

-

Cell lysates are prepared and proteins are separated by SDS-PAGE.

-

Proteins are transferred to a membrane and probed with antibodies specific for Hsp70 client proteins (e.g., Akt, Raf-1, GLI1).

-

Changes in the levels of these proteins are quantified.

-

References

- 1. Targeting Allosteric Control Mechanisms in Heat Shock Protein 70 (Hsp70) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. HSP70 Inhibitors - Cancer Research Strategy & Review [hsp70.com]

- 4. What are HSP70 heat-shock proteins inhibitors and how do they work? [synapse.patsnap.com]

- 5. This compound|CAS |DC Chemicals [dcchemicals.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound Datasheet DC Chemicals [dcchemicals.com]

- 8. oncogenic transcription | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

- 9. medchemexpress.com [medchemexpress.com]

- 10. HSP70 Family in Cancer: Signaling Mechanisms and Therapeutic Advances - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Interaction of Small Molecule Inhibitors with the Hsp70 ATPase Domain

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heat shock protein 70 (Hsp70) is a highly conserved molecular chaperone crucial for maintaining protein homeostasis. Its function is intrinsically linked to its ATPase activity, which drives the cycle of substrate binding and release. The nucleotide-binding domain (NBD), also known as the ATPase domain, is a prime target for the development of inhibitors aimed at disrupting Hsp70's chaperone function, a strategy of significant interest in cancer therapy due to the overexpression of Hsp70 in many tumor types. This guide provides a detailed overview of the interaction between small molecule inhibitors and the Hsp70 ATPase domain, with a focus on quantitative data, experimental methodologies, and the broader implications for signaling pathways. While we will touch upon the inhibitor Hsp70-IN-3, we will also use the well-characterized inhibitor VER-155008 as a primary example to illustrate the principles of interaction and experimental characterization.

Hsp70 Structure and Function

Hsp70 proteins consist of two principal domains: a 44-45 kDa N-terminal nucleotide-binding domain (NBD) and a 25-28 kDa C-terminal substrate-binding domain (SBD)[1][2][3][4]. The NBD is further divided into four subdomains (IA, IB, IIA, and IIB) that form a cleft for ATP binding and hydrolysis[3][5]. The SBD comprises a β-sandwich subdomain, which contains the substrate-binding pocket, and an α-helical "lid"[1][6].

The chaperone cycle is allosterically regulated by the nucleotide state of the NBD. In the ATP-bound state, the SBD has a low affinity for substrates, allowing for their rapid binding and release[4][6][7]. The hydrolysis of ATP to ADP, often stimulated by co-chaperones of the J-domain protein family (Hsp40s), induces a conformational change that closes the SBD lid, resulting in a high-affinity state for the substrate[4][8]. Nucleotide exchange factors (NEFs) facilitate the release of ADP and binding of a new ATP molecule, completing the cycle and allowing substrate release[4].

Small Molecule Inhibition of the Hsp70 ATPase Domain

Inhibitors targeting the Hsp70 ATPase domain typically function by competing with ATP for binding, thereby locking the chaperone in a conformation that is unable to proceed through its functional cycle. This disruption can lead to the degradation of Hsp70 client proteins, many of which are oncoproteins, ultimately inducing cell cycle arrest and apoptosis in cancer cells.

This compound

This compound is a potent inhibitor of Hsp70[9][10]. While detailed biophysical data on its direct interaction with the Hsp70 ATPase domain is not extensively published in peer-reviewed literature, it has been shown to possess anti-proliferative activity and to reduce the expression of the oncogenic transcription factor GLI1, indicating an impact on the Hedgehog signaling pathway[9][10].

VER-155008: A Case Study

VER-155008 is a well-characterized adenosine-derived inhibitor that competitively targets the ATPase domain of Hsp70[11][12][13]. It has been shown to bind to Hsp70, Hsc70 (a constitutively expressed Hsp70 homolog), and Grp78 (the endoplasmic reticulum Hsp70)[12][13].

Quantitative Data for Hsp70 ATPase Domain Inhibitors

The following table summarizes key quantitative data for selected Hsp70 ATPase domain inhibitors.

| Inhibitor | Target(s) | IC50 (µM) | Kd (µM) | Ki (µM) | Cell-based Potency (GI50/IC50, µM) |

| This compound | Hsp70 | 1.1 (ASZ001 cells), 1.9 (C3H10T1/2 cells)[9][10] | - | - | - |

| VER-155008 | Hsp70, Hsc70, Grp78 | 0.5 (Hsp70), 2.6 (Hsc70), 2.6 (Grp78)[13][14][15] | 0.3 (Hsc70)[11], 0.08 (Grp78)[12] | 10 (Hsc70)[12] | 5.3 - 14.4 in various cancer cell lines[11][16] |

| Apoptozole | Hsc70, Hsp70 | - | 0.21 (Hsc70), 0.14 (Hsp70)[17][18] | - | 0.13 - 7 in various cancer cell lines[17] |

Note: The binding affinity and inhibitory concentration of compounds can vary depending on the specific Hsp70 isoform, the assay conditions, and the cell line used. Some studies have raised concerns that Apoptozole may form aggregates, potentially leading to non-specific interactions[19][20].

Experimental Protocols

Characterizing the interaction between small molecules and the Hsp70 ATPase domain requires a combination of biophysical and biochemical assays.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon binding, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of the interaction.

Protocol Outline:

-

Sample Preparation:

-

Purify recombinant Hsp70 ATPase domain to >95% purity.

-

Prepare a concentrated solution of the inhibitor.

-

Dialyze the protein extensively against the ITC buffer (e.g., 25 mM HEPES pH 7.5, 100 mM KCl, 5 mM MgCl2).

-

Dissolve the inhibitor in the final dialysis buffer to minimize heats of dilution.

-

-

ITC Experiment:

-

Load the Hsp70 ATPase domain solution (e.g., 10-20 µM) into the sample cell.

-

Load the inhibitor solution (e.g., 100-200 µM) into the injection syringe.

-

Perform a series of injections of the inhibitor into the protein solution while monitoring the heat changes.

-

Perform a control experiment by injecting the inhibitor into the buffer to determine the heat of dilution.

-

-

Data Analysis:

-

Subtract the heat of dilution from the binding data.

-

Fit the integrated heat data to a suitable binding model (e.g., one-site binding) to determine the thermodynamic parameters.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip upon binding, providing real-time kinetics of the interaction (association and dissociation rate constants, kon and koff) and the binding affinity (Kd).

Protocol Outline:

-

Ligand Immobilization:

-

Immobilize the Hsp70 ATPase domain onto a sensor chip (e.g., CM5 chip) using amine coupling chemistry.

-

Activate the carboxymethylated dextran surface with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Inject the protein solution in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to facilitate covalent attachment.

-

Deactivate any remaining active esters with ethanolamine.

-

-

Analyte Binding:

-

Inject a series of concentrations of the inhibitor (analyte) over the immobilized protein surface.

-

Monitor the change in response units (RU) over time to obtain association and dissociation curves.

-

Use a reference flow cell without immobilized protein to subtract non-specific binding and bulk refractive index changes.

-

-

Data Analysis:

-

Fit the sensorgram data to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine kon, koff, and Kd. A study on VER-155008 reported a Kd of 400 nM for its interaction with Hsp70 using SPR[21].

-

Fluorescence Polarization (FP) Assay

FP assays are used to measure the binding of a small fluorescently labeled ligand (probe) to a larger protein. Unbound probe tumbles rapidly, resulting in low polarization, while the bound probe tumbles slower, leading to higher polarization. Competitive inhibitors will displace the fluorescent probe, causing a decrease in polarization.

Protocol Outline:

-

Assay Setup:

-

Use a fluorescently labeled ATP analog (e.g., N6-(6-amino)hexyl-ATP-5-FAM) as the probe.

-

In a microplate, combine the Hsp70 ATPase domain, the fluorescent probe at a fixed concentration, and varying concentrations of the inhibitor.

-

Incubate the mixture to reach binding equilibrium.

-

-

Measurement:

-

Measure the fluorescence polarization using a plate reader equipped with appropriate filters.

-

-

Data Analysis:

-

Plot the change in fluorescence polarization as a function of the inhibitor concentration.

-

Fit the data to a competitive binding equation to determine the IC50 value of the inhibitor. An FP assay was used to show that VER-155008 competes with ATP for binding to Hsp70 with an IC50 of 0.5 µM[16].

-

Signaling Pathways and Logical Relationships

The inhibition of the Hsp70 ATPase domain has significant downstream effects on various signaling pathways critical for cancer cell survival and proliferation.

References

- 1. Heat Shock Proteins - Proteopedia, life in 3D [proteopedia.org]

- 2. proteopedia.org [proteopedia.org]

- 3. HSP70 Structure [hsp70.com]

- 4. Hsp70 chaperones: Cellular functions and molecular mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Modeling of the Full-Size 3D Structure of Human Chaperone Hsp70 and Study of Its Interdomain Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Heat Shock Protein 70 (Hsp70) as an Emerging Drug Target - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Alternative ATPase domain interactions in eukaryotic Hsp70 chaperones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hsp70 clears misfolded kinases that partitioned into distinct quality-control compartments - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound | CymitQuimica [cymitquimica.com]

- 10. This compound|CAS |DC Chemicals [dcchemicals.com]

- 11. Functional Analysis of Hsp70 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. caymanchem.com [caymanchem.com]

- 13. VER 155008 | Hsp70 | Tocris Bioscience [tocris.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. VER155008 | HSP inhibitor | anti-AD | HSP70 inhibitor | CAS 1134156-31-2 | Buy VER-155008 from Supplier InvivoChem [invivochem.com]

- 16. selleckchem.com [selleckchem.com]

- 17. medchemexpress.com [medchemexpress.com]

- 18. selleckchem.com [selleckchem.com]

- 19. Investigating Apoptozole as a Chemical Probe for HSP70 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Investigating Apoptozole as a Chemical Probe for HSP70 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Functional Analysis of Hsp70 Inhibitors | PLOS One [journals.plos.org]

An In-Depth Technical Guide to the Allosteric Inhibition of Hsp70 by MKT-077

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heat shock protein 70 (Hsp70) is a highly conserved molecular chaperone crucial for maintaining protein homeostasis. Its functions include assisting in the folding of newly synthesized proteins, refolding of misfolded proteins, and aiding in their transport across membranes. In numerous cancer types, Hsp70 is overexpressed and plays a significant role in tumor cell survival, proliferation, and resistance to therapy by stabilizing oncoproteins and inhibiting apoptotic pathways. This has made Hsp70 an attractive target for cancer drug development.

This technical guide focuses on the allosteric inhibition of Hsp70, with a specific focus on the well-characterized inhibitor, MKT-077. As specific information regarding "Hsp70-IN-3" is not publicly available, MKT-077 will be used as a representative allosteric inhibitor to detail the mechanisms, experimental evaluation, and effects on cellular signaling pathways. MKT-077 is a rhodacyanine dye analog that binds to an allosteric site in the nucleotide-binding domain (NBD) of Hsp70, leading to the disruption of its chaperone function and subsequent cancer cell death.[1][2][3]

Mechanism of Allosteric Inhibition by MKT-077

MKT-077 functions as an allosteric inhibitor of Hsp70 by selectively binding to a pocket within the nucleotide-binding domain (NBD), distinct from the ATP-binding site.[1][4] This binding is preferential for the ADP-bound conformation of Hsp70.[1][3] By stabilizing the ADP-bound state, MKT-077 effectively traps the chaperone in a conformation with high affinity for its client proteins, preventing their release and subsequent refolding or degradation. This disruption of the Hsp70 chaperone cycle ultimately leads to an accumulation of misfolded proteins and the induction of apoptosis in cancer cells.

The binding site of MKT-077 is located at the interface of the four subdomains of the Hsp70 NBD.[1] This site is occluded in the ATP-bound state, explaining the inhibitor's selectivity for the ADP-bound conformation.[3] Binding of MKT-077 induces conformational changes that disrupt the interaction between Hsp70 and its co-chaperones, such as Bag domain-containing nucleotide exchange factors (NEFs), which are essential for the release of ADP and the progression of the chaperone cycle.[3]

Quantitative Data for MKT-077

The following tables summarize the reported inhibitory concentrations of MKT-077 in various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MCF-7 | Breast Cancer | 0.7 ± 0.2 | |

| MDA-MB-231 | Breast Cancer | 0.4 ± 0.03 | |

| TT | Medullary Thyroid Carcinoma | 0.74 | [5] |

| MZ-CRC-1 | Medullary Thyroid Carcinoma | 11.4 | [5] |

| Various Human Cancer Cell Lines | Multiple | 0.35 - 1.2 | [1] |

Experimental Protocols

Detailed methodologies for key experiments to characterize the allosteric inhibition of Hsp70 by inhibitors like MKT-077 are provided below.

Hsp70 ATPase Activity Assay

This assay determines the effect of an inhibitor on the ATP hydrolysis rate of Hsp70.

Principle: The release of inorganic phosphate (Pi) from ATP hydrolysis is quantified using a colorimetric reagent, such as malachite green.

Protocol:

-

Reagent Preparation:

-

Assay Buffer: 100 mM Tris-HCl (pH 7.4), 20 mM KCl, 6 mM MgCl₂.

-

Hsp70 Solution: Prepare a stock solution of purified human Hsp70 (e.g., Hsp72/HSPA1A) in assay buffer.

-

Co-chaperone Solution: Prepare a stock solution of a J-domain co-chaperone (e.g., DnaJA2) in assay buffer to stimulate Hsp70's ATPase activity.

-

ATP Solution: Prepare a stock solution of ATP in assay buffer.

-

Inhibitor Stock: Dissolve MKT-077 in DMSO to create a high-concentration stock solution.

-

Malachite Green Reagent: Prepare as per manufacturer's instructions.

-

-

Assay Procedure:

-

In a 96-well plate, add assay buffer, Hsp70, and the J-domain co-chaperone.

-

Add serial dilutions of MKT-077 or DMSO (vehicle control) to the wells.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding ATP to a final concentration of 1 mM.

-

Incubate the plate at 37°C for a defined period (e.g., 60-90 minutes).

-

Stop the reaction and measure the liberated phosphate by adding the malachite green reagent.

-

Read the absorbance at the appropriate wavelength (e.g., 620-650 nm).

-

-

Data Analysis:

-

Calculate the percentage of ATPase activity relative to the DMSO control for each inhibitor concentration.

-

Plot the percentage of activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Cell Viability Assay (MTT Assay)

This assay measures the cytotoxic effect of the inhibitor on cancer cells.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Culture:

-

Seed cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Treatment:

-

Prepare serial dilutions of MKT-077 in complete cell culture medium.

-

Remove the old medium from the cells and replace it with the medium containing the different concentrations of MKT-077 or DMSO (vehicle control).

-

Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a CO₂ incubator.

-

-

MTT Addition and Solubilization:

-

Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

After incubation, carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

-

Measurement:

-

Shake the plate gently to ensure complete dissolution of the formazan.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment relative to the DMSO control.

-

Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the IC50 value.

-

Western Blot Analysis for Signaling Pathway Modulation

This technique is used to assess the effect of the inhibitor on the expression and phosphorylation status of proteins in key signaling pathways.

Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and detected using specific antibodies.

Protocol:

-

Cell Lysis:

-

Treat cells with MKT-077 at various concentrations for a specified time.

-

Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-Akt, total Akt, phospho-ERK, total ERK, and a loading control like β-actin).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the levels of phosphorylated proteins to the total protein levels to determine the relative changes in phosphorylation.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by Hsp70 inhibition and a typical experimental workflow for inhibitor characterization.

Caption: Hsp70's role in the PI3K/Akt and Ras/Raf/MEK/ERK signaling pathways and its inhibition by MKT-077.

Caption: A typical experimental workflow for the characterization of an Hsp70 inhibitor like MKT-077.

Conclusion

MKT-077 serves as a valuable tool and lead compound for understanding the allosteric inhibition of Hsp70. Its mechanism of action, which involves stabilizing the ADP-bound state and disrupting co-chaperone interactions, provides a clear rationale for its anti-cancer effects. The experimental protocols and data presented in this guide offer a framework for the evaluation of novel allosteric Hsp70 inhibitors. By targeting Hsp70, researchers can disrupt key survival pathways in cancer cells, offering a promising avenue for the development of new and effective cancer therapies. Further research into the development of Hsp70 inhibitors with improved pharmacological properties is warranted to translate these findings into clinical applications.

References

- 1. Allosteric drugs: the interaction of anti-tumor compound MKT-077 with human Hsp70 chaperones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective toxicity of MKT-077 to cancer cells is mediated by its binding to the hsp70 family protein mot-2 and reactivation of p53 function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

Probing the Engine: A Technical Guide to the Inhibition of Hsp70 by VER-155008

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heat shock protein 70 (Hsp70) is a highly conserved molecular chaperone critical to maintaining protein homeostasis. Its overexpression in numerous cancers has made it a compelling target for therapeutic intervention. This technical guide provides an in-depth analysis of the binding interaction between the small molecule inhibitor VER-155008 and the Hsp70 protein. We will explore the precise binding site, present quantitative binding data, detail the experimental methodologies used for its characterization, and visualize the inhibitor's mechanism of action and relevant experimental workflows.

Introduction to Hsp70 and its Function

The 70-kilodalton heat shock proteins (Hsp70s) are ATP-dependent molecular chaperones that play a central role in the cellular protein quality control system.[1] Their functions are diverse, including assisting in the folding of newly synthesized polypeptides, refolding of misfolded or aggregated proteins, and aiding in their transport across membranes.[1] The chaperone activity of Hsp70 is driven by a cyclical process of ATP binding and hydrolysis within its N-terminal nucleotide-binding domain (NBD), which allosterically regulates the substrate binding and release at the C-terminal substrate-binding domain (SBD).[2] In many cancer cells, Hsp70 is overexpressed and helps to stabilize oncoproteins, contributing to tumor growth and survival, making it an attractive target for cancer therapy.[3]

VER-155008: An ATP-Competitive Inhibitor of Hsp70

VER-155008 is a potent, ATP-competitive inhibitor that targets the NBD of Hsp70.[3] By occupying the ATP-binding pocket, VER-155008 prevents the conformational changes necessary for the chaperone cycle, leading to the degradation of Hsp70 client proteins and inducing apoptosis in cancer cells.[4][5]

Quantitative Analysis of VER-155008 Binding to Hsp70

The binding affinity and inhibitory potency of VER-155008 have been quantified using various biochemical and cell-based assays. The following table summarizes the key quantitative data available in the literature.

| Parameter | Value | Hsp70 Isoform(s) | Assay Conditions | Reference(s) |

| IC50 | 0.5 µM | Hsp70 | Fluorescence Polarization (competing with ATP) | [5][6] |

| Kd | 0.3 µM | Hsc70 | Not Specified | [7] |

| GI50 | ~5 to 14 µM | Not Specified | Cell Growth Inhibition (Human Breast and Colon Cancer Cell Lines) | [6][7] |

Experimental Protocols

Fluorescence Polarization (FP) Assay for Binding Affinity

This assay is used to determine the binding affinity of an inhibitor to Hsp70 by measuring the change in polarization of a fluorescently labeled ligand.

Principle: A small, fluorescently labeled ATP analog (tracer) will tumble rapidly in solution, resulting in low fluorescence polarization. Upon binding to the much larger Hsp70 protein, the tracer's movement is restricted, leading to an increase in fluorescence polarization. An unlabeled inhibitor (e.g., VER-155008) will compete with the tracer for the ATP-binding site, displacing it and causing a decrease in fluorescence polarization.

Methodology:

-

Reagents and Buffers:

-

Purified Hsp70 protein

-

Fluorescently labeled ATP tracer

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM KAc, 2 mM MgCl₂, 0.01% Tween 20)

-

Test compound (VER-155008) serially diluted in DMSO.

-

-

Procedure:

-

Add a fixed concentration of Hsp70 and the fluorescent tracer to the wells of a microplate.

-

Add varying concentrations of the test compound (VER-155008) to the wells.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Measure the fluorescence polarization using a suitable plate reader with appropriate excitation and emission filters.

-

-

Data Analysis:

-

Plot the fluorescence polarization values against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which represents the concentration of the inhibitor required to displace 50% of the fluorescent tracer.

-

X-ray Crystallography for Structural Determination

X-ray crystallography provides high-resolution structural information about the binding mode of an inhibitor to its target protein.

Methodology:

-

Protein Expression and Purification:

-

Express the nucleotide-binding domain (NBD) of human Hsp70 (e.g., residues 1-382) in a suitable expression system (e.g., E. coli).

-

Purify the protein to homogeneity using affinity and size-exclusion chromatography.

-

-

Crystallization:

-

Concentrate the purified Hsp70 NBD to a suitable concentration (e.g., 10-20 mg/mL).

-

Incubate the protein with a molar excess of the inhibitor (VER-155008).

-

Set up crystallization trials using vapor diffusion (hanging or sitting drop) by mixing the protein-inhibitor complex with a variety of crystallization screens. A reported successful condition is 0.1 M Tris pH 9.0, 22% PEG 10,000, 0.1 M NaCl, 20% glycerol, 2% DMSO, and 2 mM VER-155008.[7]

-

-

Data Collection and Structure Determination:

-

Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

-

Process the diffraction data (indexing, integration, and scaling).

-

Solve the structure using molecular replacement with a known Hsp70 NBD structure as a search model.

-

Refine the model and build the inhibitor into the electron density map.

-

Visualizing Hsp70 Function and Inhibition

The Hsp70 ATPase Cycle

The chaperone activity of Hsp70 is tightly regulated by its ATPase cycle, which involves transitions between ATP-bound (low substrate affinity) and ADP-bound (high substrate affinity) states.

Caption: The Hsp70 ATPase functional cycle.

Experimental Workflow for Inhibitor Screening

Fluorescence polarization is a common high-throughput screening method to identify Hsp70 inhibitors.

References

- 1. Hsp70 chaperones: Cellular functions and molecular mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. What are HSP70 heat-shock proteins inhibitors and how do they work? [synapse.patsnap.com]

- 4. HSP70 Inhibitors - Cancer Research Strategy & Review [hsp70.com]

- 5. books.rsc.org [books.rsc.org]

- 6. Targeting Allosteric Control Mechanisms in Heat Shock Protein 70 (Hsp70) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Functional Analysis of Hsp70 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure-Activity Relationship of Allosteric Hsp70 Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of this writing, specific structure-activity relationship (SAR) data for a compound explicitly named "Hsp70-IN-3" is not publicly available in the reviewed literature. Therefore, this guide will focus on the well-characterized allosteric Hsp70 inhibitor, MKT-077, and its analogs. The principles, experimental protocols, and signaling pathways discussed are broadly applicable to the development of novel Hsp70 inhibitors.

Introduction: Hsp70 as a Therapeutic Target in Oncology

Heat shock protein 70 (Hsp70) is a family of highly conserved molecular chaperones crucial for maintaining protein homeostasis.[1][2] In normal cells, Hsp70 assists in the folding of newly synthesized proteins, refolding of misfolded proteins, and protein degradation.[1] However, many cancer cells overexpress Hsp70 to support the stability and function of oncogenic proteins, thereby promoting cell survival, proliferation, and resistance to therapy.[2][3] This dependency makes Hsp70 an attractive target for cancer drug development.

Hsp70 inhibitors can be broadly categorized into those that target the N-terminal ATPase domain (NBD) and those that bind to allosteric sites.[4][5] Allosteric inhibitors, such as the rhodacyanine MKT-077, offer potential for greater selectivity and novel mechanisms of action.[5][6] These compounds bind to a pocket in the C-terminal substrate-binding domain (SBD), trapping Hsp70 in an ADP-bound state and disrupting its interactions with co-chaperones and client proteins.[7][8] This guide will explore the structure-activity relationships of this class of inhibitors.

Structure-Activity Relationship (SAR) Studies of MKT-077 Analogs

MKT-077 showed promise in preclinical studies but was limited by poor metabolic stability and renal toxicity observed in a Phase I clinical trial.[5][9] Subsequent research has focused on developing analogs with improved potency and pharmacokinetic properties.[10][11] The following table summarizes key SAR findings for MKT-077 and its more potent and stable analog, JG-98.

Table 1: Structure-Activity Relationship Data for MKT-077 Analogs

| Compound | Modifications from MKT-077 | EC50 (MDA-MB-231) | EC50 (MCF-7) | Microsomal Half-life (t½) | Key Findings |

| MKT-077 | Parent Compound | ~2-5 µM | ~2-5 µM | < 5 min | Anti-proliferative activity but poor metabolic stability.[10][11] |

| JG-98 | Modifications to the benzothiazole and rhodacyanine rings | 0.4 ± 0.03 µM | 0.7 ± 0.2 µM | 37 min | Over 3-fold more potent than MKT-077 with a 7-fold improvement in metabolic stability.[10][11] |

| JG-194 | Analog of JG-98 | Effective | Effective | Not Reported | Effectively inhibits the propagation of medullary thyroid carcinoma (MTC) cells, including those resistant to standard therapies.[9][12] |

| JG-231 | Analog with improved microsomal stability | Effective in vivo | Effective in vivo | Improved | Consistently suppressed MTC xenografts in mice.[9][12] |

Note: EC50 values represent the concentration required to inhibit cell growth by 50%.

The development of analogs like JG-98 has demonstrated that modifications to the core MKT-077 structure can significantly enhance both potency and stability.[10] Studies have shown that the benzothiazole core of these molecules binds within a narrow, hydrophobic pocket on Hsp70.[13] Small, electron-withdrawing groups on this ring can improve metabolic resistance while still being accommodated within the binding site.[6]

Experimental Protocols

The evaluation of Hsp70 inhibitors involves a series of biochemical and cell-based assays to determine their mechanism of action, potency, and cellular effects.

Hsp70 ATPase Activity Assay

This assay measures the ability of a compound to inhibit the ATP hydrolysis activity of Hsp70, which is essential for its chaperone cycle.

Methodology:

-

Reaction Setup: Purified human Hsp70, a co-chaperone like DnaJA2 (to stimulate ATPase activity), and the test compound are combined in an assay buffer (e.g., 25 mM HEPES-KOH pH 7.5, 10 mM potassium acetate, 5 mM magnesium acetate).[14][15]

-

Initiation: The reaction is initiated by the addition of ATP.

-

Detection: ATP hydrolysis is monitored over time. A common method is a coupled-enzyme assay where the production of ADP is linked to the oxidation of NADH, which can be measured by a decrease in absorbance at 340 nm.[15] Alternatively, commercial kits using a luminescence-based ADP detection system are available.[14]

-

Analysis: The rate of ATP hydrolysis is calculated and compared between treated and untreated samples to determine the inhibitory activity of the compound.

Luciferase Refolding Assay

This assay assesses the ability of an inhibitor to disrupt the chaperone-mediated refolding of a denatured protein.

Methodology:

-

Denaturation: Firefly luciferase is chemically or thermally denatured.[4][14]

-

Refolding Reaction: The denatured luciferase is diluted into a refolding buffer containing Hsp70, co-chaperones (e.g., Hsp40 and a nucleotide exchange factor like BAG2), an ATP-regenerating system, and the test inhibitor.[14]

-

Luminescence Measurement: At various time points, aliquots of the reaction are taken, and the luciferase substrate (luciferin) is added. The refolded, active luciferase will catalyze the oxidation of luciferin, producing light that is measured with a luminometer.

-

Data Interpretation: A decrease in luminescence in the presence of the inhibitor indicates a disruption of Hsp70's chaperone activity.[4]

Cell Viability and Apoptosis Assays

These assays determine the cytotoxic effects of Hsp70 inhibitors on cancer cells.

Methodology:

-

Cell Treatment: Cancer cell lines (e.g., MDA-MB-231, MCF-7) are cultured and treated with various concentrations of the test compound for a specified period (e.g., 24-72 hours).

-

Viability Measurement: Cell viability can be assessed using various methods, such as the MTT or CCK-8 assay, which measure metabolic activity, or by using dyes like trypan blue to count viable cells.

-

Apoptosis Detection: The induction of apoptosis can be confirmed by several methods:

-

Caspase Activity: Measuring the activity of executioner caspases like caspase-3 and caspase-7 using colorimetric or fluorometric substrates.[5]

-

Western Blot: Detecting the cleavage of PARP or the expression levels of pro- and anti-apoptotic proteins like Bax and Bcl-2.[10]

-

Annexin V Staining: Using flow cytometry to detect the externalization of phosphatidylserine, an early marker of apoptosis.

-

Western Blot for Client Protein Degradation

Hsp70 inhibition is expected to lead to the degradation of its client proteins. This can be monitored by Western blot.

Methodology:

-

Cell Lysis: After treatment with the Hsp70 inhibitor, cells are lysed to extract total protein.

-

Protein Quantification: The total protein concentration in the lysates is determined using a standard method like the BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with primary antibodies specific for Hsp70 client proteins (e.g., Akt, Raf-1) and a loading control (e.g., GAPDH).[10] This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. A reduction in the levels of client proteins in treated cells compared to controls indicates inhibitor activity.[10]

Visualization of Pathways and Workflows

Hsp70 Signaling in Cancer Progression

Hsp70 influences multiple signaling pathways that are critical for cancer cell survival and proliferation.[2][16] Inhibiting Hsp70 can disrupt these pro-survival signals.

Caption: Hsp70 supports cancer cell survival by stabilizing key signaling proteins like Akt and Raf, and by inhibiting apoptosis through Apaf-1. Allosteric inhibitors block these protective functions.

Experimental Workflow for Hsp70 Inhibitor SAR Studies

The development of novel Hsp70 inhibitors follows a structured workflow from initial design to preclinical evaluation.

Caption: A typical workflow for developing Hsp70 inhibitors, moving from chemical synthesis through biochemical, cellular, and in vivo testing, with iterative feedback for optimization.

Conclusion

The development of Hsp70 inhibitors represents a promising strategy for cancer therapy. While the specific compound "this compound" remains uncharacterized in the public domain, the extensive research on allosteric inhibitors like MKT-077 and its analogs provides a clear roadmap for future drug discovery efforts. The key to success lies in a multi-faceted approach that combines rational drug design, robust biochemical and cellular screening, and thorough preclinical evaluation. The SAR data gathered for the MKT-077 series highlights the potential to overcome initial limitations like metabolic instability to produce potent and drug-like candidates. Future work will likely focus on further refining the selectivity and pharmacokinetic profiles of these allosteric inhibitors to maximize their therapeutic window.

References

- 1. HSP70 Family in Cancer: Signaling Mechanisms and Therapeutic Advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. books.rsc.org [books.rsc.org]

- 5. HSP70 Inhibitors - Cancer Research Strategy & Review [hsp70.com]

- 6. Targeting Allosteric Control Mechanisms in Heat Shock Protein 70 (Hsp70) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural basis for the inhibition of HSP70 and DnaK chaperones by small-molecule targeting of a C-terminal allosteric pocket - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Local Allosteric Network in Heat Shock Protein 70 (Hsp70) Links Inhibitor Binding to Enzyme Activity and Distal Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Analogs of the Heat Shock Protein 70 Inhibitor MKT-077 Suppress Medullary Thyroid Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Analogs of the Allosteric Heat Shock Protein 70 (Hsp70) Inhibitor, MKT-077, as Anti-Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Analogs of the Heat Shock Protein 70 Inhibitor MKT-077 Suppress Medullary Thyroid Carcinoma Cells [escholarship.org]

- 13. Probing Allosteric Hsp70 Inhibitors by Molecular Modelling Studies to Expedite the Development of Novel Combined F508del CFTR Modulators [mdpi.com]

- 14. High-throughput screen for inhibitors of protein–protein interactions in a reconstituted heat shock protein 70 (Hsp70) complex - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Cellular Targets and Pathways of Hsp70 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

-

Since no specific information is available for an Hsp70 inhibitor named "Hsp70-IN-3," this guide provides a comprehensive overview of three well-characterized inhibitors of the 70-kilodalton heat shock protein (Hsp70): VER-155008, 2-phenylethynesulfonamide (PES), and MKT-077. This document details their mechanisms of action, cellular targets, and impacts on various signaling pathways, supported by quantitative data, experimental methodologies, and pathway visualizations.

Introduction to Hsp70 Inhibition